molecular formula C15H15NO5S B5419939 3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid

3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid

Cat. No.: B5419939
M. Wt: 321.3 g/mol
InChI Key: JDTOOTJIIKFKRG-UHFFFAOYSA-N
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Description

3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO5S It is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a methoxymethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid typically involves the reaction of 3-(chlorosulfonyl)benzoic acid with N-methyl-p-anisidine. The reaction is carried out in the presence of pyridine in ethyl acetate at temperatures ranging from 0°C to room temperature. The sulfonyl chloride derivative is gradually added to a mixture of the substituted amine and pyridine, and the reaction mixture is stirred until complete conversion to the sulfonamide intermediate is indicated by thin-layer chromatography (TLC). The product is then isolated by extraction and acidification .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxyphenyl)methylsulfamoyl]benzoic acid
  • 3-[(3-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

Uniqueness

3-[[3-(Methoxymethyl)phenyl]sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[[3-(methoxymethyl)phenyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-10-11-4-2-6-13(8-11)16-22(19,20)14-7-3-5-12(9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTOOTJIIKFKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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